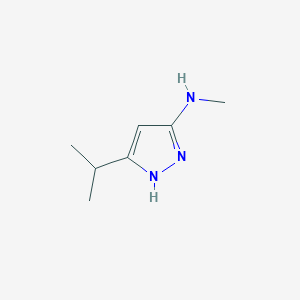

N-methyl-5-(propan-2-yl)-1H-pyrazol-3-amine

CAS No.: 1354950-01-8

Cat. No.: VC2829231

Molecular Formula: C7H13N3

Molecular Weight: 139.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1354950-01-8 |

|---|---|

| Molecular Formula | C7H13N3 |

| Molecular Weight | 139.2 g/mol |

| IUPAC Name | N-methyl-5-propan-2-yl-1H-pyrazol-3-amine |

| Standard InChI | InChI=1S/C7H13N3/c1-5(2)6-4-7(8-3)10-9-6/h4-5H,1-3H3,(H2,8,9,10) |

| Standard InChI Key | UKIBLLJCNXFDLN-UHFFFAOYSA-N |

| SMILES | CC(C)C1=CC(=NN1)NC |

| Canonical SMILES | CC(C)C1=CC(=NN1)NC |

Introduction

Chemical Properties and Structure

N-methyl-5-(propan-2-yl)-1H-pyrazol-3-amine belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The compound features distinctive structural elements that contribute to its chemical and biological properties.

Molecular Identification

The compound has specific identifiers that allow for precise chemical classification and identification in scientific databases and literature.

| Property | Value |

|---|---|

| CAS Number | 1354950-01-8 |

| Molecular Formula | C7H13N3 |

| Molecular Weight | 139.2 g/mol |

| Structure | Pyrazole ring with methyl and isopropyl substitutions |

This pyrazole derivative contains a methyl group attached to one nitrogen atom and an isopropyl group (propan-2-yl) attached to the 5-position of the pyrazole ring, with an amine group at the 3-position. It is important to note that this structure differs from similar compounds such as N-methyl-1-(propan-2-yl)-1H-pyrazol-5-amine, which has a different arrangement of substituents.

Physical Properties

The physical properties of N-methyl-5-(propan-2-yl)-1H-pyrazol-3-amine influence its behavior in biological systems and its potential applications in pharmaceutical research.

| Physical Property | Characteristic |

|---|---|

| Appearance | Not specified in available literature |

| Solubility | Likely soluble in organic solvents based on structure |

| Melting Point | Not specified in available literature |

| Stability | Requires further investigation |

While detailed physical property data is limited in the available research, the compound's structural features suggest properties similar to other substituted pyrazoles, which typically show good solubility in common organic solvents and moderate stability under standard laboratory conditions.

Synthesis Methods

The synthesis of N-methyl-5-(propan-2-yl)-1H-pyrazol-3-amine involves specific chemical reactions and conditions to achieve the desired molecular structure with high purity.

Standard Synthetic Route

The typical synthesis pathway involves the reaction of appropriate precursors under controlled conditions. One common method includes:

-

Starting with 3-amino-1H-pyrazole as the base structure

-

Reaction with isopropyl bromide in the presence of a base (commonly potassium carbonate)

-

Carrying out the reaction in an organic solvent like dimethylformamide (DMF)

-

Heating the reaction mixture to elevated temperatures to facilitate product formation

This synthetic approach allows for the specific attachment of the isopropyl group to the pyrazole ring structure. The reaction conditions must be carefully controlled to ensure selectivity and yield.

Biological Activity

N-methyl-5-(propan-2-yl)-1H-pyrazol-3-amine has been investigated for various biological activities, with particular emphasis on its potential applications in medicinal chemistry.

Anticancer Properties

Research has demonstrated significant anticancer activity for this compound, making it a promising candidate for further development in cancer therapeutics.

| Cancer Cell Line | Result | Comparison |

|---|---|---|

| A549 human lung adenocarcinoma | IC50 value of 25 μM | Comparable to standard chemotherapeutic agents like cisplatin |

The compound exhibits dose-dependent reduction in cell viability, indicating its potential utility as an anticancer agent. The activity against A549 human lung adenocarcinoma cells is particularly noteworthy, as it suggests specificity toward certain cancer types.

Mechanism of Action

Understanding the mechanism of action of N-methyl-5-(propan-2-yl)-1H-pyrazol-3-amine is crucial for developing its potential therapeutic applications and optimizing its efficacy.

Structure-Activity Relationship

The specific structural features of N-methyl-5-(propan-2-yl)-1H-pyrazol-3-amine likely contribute to its biological activity:

-

The pyrazole ring provides a scaffold for interaction with biological targets.

-

The methyl group on the nitrogen atom may influence binding affinity and selectivity.

-

The isopropyl (propan-2-yl) group likely affects the compound's lipophilicity and ability to penetrate cellular membranes.

These structure-activity relationships could guide future modifications to enhance potency or selectivity for specific biological targets.

Comparative Analysis

Comparing N-methyl-5-(propan-2-yl)-1H-pyrazol-3-amine with structurally related compounds provides insights into structure-activity relationships and potential optimization strategies.

Comparison with Similar Pyrazole Derivatives

| Compound | Molecular Formula | Molecular Weight | Key Structural Differences |

|---|---|---|---|

| N-methyl-5-(propan-2-yl)-1H-pyrazol-3-amine | C7H13N3 | 139.2 g/mol | Methyl on N, isopropyl at 5-position, amine at 3-position |

| 5-Methyl-1H-pyrazol-3-amine | C4H7N3 | 97.12 g/mol | Methyl at 5-position instead of isopropyl, no N-methylation |

| 5-Propyl-1H-Pyrazol-3-Amine | C6H11N3 | 125.17 g/mol | Propyl at 5-position instead of isopropyl, no N-methylation |

| N-methyl-1-(propan-2-yl)-1H-pyrazol-5-amine | C7H13N3 | 139.20 g/mol | Different arrangement of substituents |

The comparison reveals that N-methyl-5-(propan-2-yl)-1H-pyrazol-3-amine shares its molecular formula and weight with N-methyl-1-(propan-2-yl)-1H-pyrazol-5-amine, but with different structural arrangements. These subtle structural differences can significantly impact biological activity and physicochemical properties.

Structure-Activity Insights

The differences in biological activity between these related compounds can provide valuable insights:

-

The presence of the isopropyl group at the 5-position in N-methyl-5-(propan-2-yl)-1H-pyrazol-3-amine may enhance its anticancer activity compared to compounds with methyl substitution.

-

N-methylation may improve certain pharmacokinetic properties, such as metabolic stability and membrane permeability.

-

The position of functional groups on the pyrazole ring likely influences the compound's ability to interact with specific biological targets.

These insights could guide the rational design of new derivatives with enhanced biological activities or improved pharmacokinetic properties.

Research Applications

N-methyl-5-(propan-2-yl)-1H-pyrazol-3-amine has several potential applications in scientific research and pharmaceutical development.

Current Research Uses

The compound is primarily used in research settings for:

-

Investigation of anticancer mechanisms and drug development

-

Structure-activity relationship studies for pyrazole derivatives

-

Exploration of novel molecular targets in cancer therapy

-

Development of new synthetic methodologies for heterocyclic compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume